molecular formula C11H12FN5O B1384316 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-91-0

1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B1384316
CAS RN: 1255790-91-0
M. Wt: 249.24 g/mol
InChI Key: SLOJWTVYOUTCSH-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The molecule also contains a fluorobenzyl group and a carboximidamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions. The carboximidamide group could be involved in acid-base reactions .

Scientific Research Applications

Synthesis and Structure Elucidation

1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide and related compounds have been synthesized for structural studies. Their structures are typically confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis techniques. This is crucial in understanding the physical and chemical properties of these compounds (Alotaibi et al., 2018).

Biological Activity

Triazole derivatives are studied for their biological activity. Research has shown that these compounds can exhibit moderate enzyme inhibition potential, making them potentially useful in addressing conditions like Alzheimer's and diabetes. The in vitro acetylcholinesterase as well as α-glucosidase inhibition activities are key areas of interest (Saleem et al., 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of benzimidazole derivatives containing triazole, among others, have been studied. These activities are crucial for their potential application in treating infections and in the development of drugs with antioxidant properties. The efficacy against both Gram-positive and Gram-negative bacteria is particularly noteworthy (Menteşe et al., 2015).

Methodology Improvements

Studies have also focused on improving the synthesis methodologies of triazole derivatives. For instance, an improved procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions has been described, extending the scope of certain chemical reactions (Cottrell et al., 1991).

Antiepileptic Drug Synthesis

The synthesis of antiepileptic drugs like rufinamide, which includes triazole derivatives, is an important area of research. Novel approaches such as solventless, metal-free catalysis are being explored for these syntheses (Bonacorso et al., 2015).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. If intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific safety data for this compound, general precautions should be taken, including avoiding inhalation, ingestion, or skin contact .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical biology. Future research could involve studying its synthesis, properties, and potential applications .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOJWTVYOUTCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
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1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
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1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 4
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 5
Reactant of Route 5
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 6
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

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